Solvent Polarity Effects vs. Unsubstituted Stilbene
The photoisomerization rate of 4,4'-diaminostilbene exhibits a strong dependence on solvent polarity, increasing as polarity rises, a behavior distinct from unsubstituted stilbene. This directly impacts its utility as a fluorescence probe where environmental sensitivity is required [1].
| Evidence Dimension | Rate of trans-cis photoisomerization |
|---|---|
| Target Compound Data | Increases with solvent polarity |
| Comparator Or Baseline | Unsubstituted stilbene (less pronounced polarity dependence) |
| Quantified Difference | Marked effect of solvent polarity on isomerization rate |
| Conditions | Various solvents of differing polarity, fluorescence and direct photoisomerization studies [1] |
Why This Matters
This polarity-sensitive photophysics makes 4,4'-diaminostilbene suitable for applications like molecular probes and sensors, where unsubstituted stilbene would lack the desired environmental responsiveness.
- [1] Smit, K. J., & Ghiggino, K. P. (1985). Influence of solvent on the photochemistry of 4,4′-diaminostilbene. Journal of Electroanalytical Chemistry, 191(1-2), 135-146. View Source
